![molecular formula C12H16N6S B1519576 4-{[4-(Pyrimidin-2-yl)pipérazin-1-yl]méthyl}-1,3-thiazol-2-amine CAS No. 1096943-32-6](/img/structure/B1519576.png)

4-{[4-(Pyrimidin-2-yl)pipérazin-1-yl]méthyl}-1,3-thiazol-2-amine

Vue d'ensemble

Description

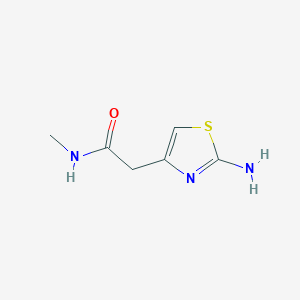

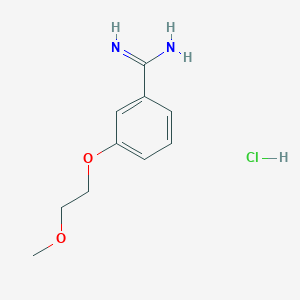

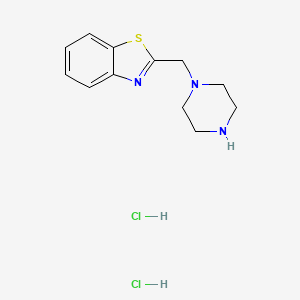

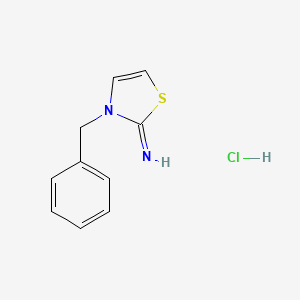

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H16N6S and its molecular weight is 276.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale

Ce composé a été trouvé pour inhiber la dihydrofolate réductase (DHFR), qui est une enzyme clé dans la synthèse des nucléotides nécessaires à la réplication de l'ADN. En inhibant la DHFR, le composé montre de bons effets antitumoraux, comme on le voit dans des études sur le carcinosarcome chez le rat .

Propriétés Antivirales

La recherche indique que les dérivés de ce composé ont des activités antivirales potentielles. Les mécanismes spécifiques et les virus ciblés nécessiteraient des recherches supplémentaires pour les détailler .

Activités Antifibrotiques

Certains dérivés de ce composé ont montré de meilleures activités antifibrotiques que les médicaments existants comme la pirfénidone. Cela suggère des applications potentielles dans le traitement des maladies fibrotiques .

Activités Analgésiques et Anti-inflammatoires

Une série de dérivés a été synthétisée et testée pour ses activités analgésiques et anti-inflammatoires. Ces composés présentent également une inhibition de la cyclooxygénase avec un potentiel ulcérogène minimal, indiquant leur potentiel thérapeutique dans la gestion de la douleur et de l'inflammation .

Inhibition de CDK2 pour la Thérapie du Cancer

Des dérivés de ce composé ont été découverts comme des inhibiteurs de CDK2, qui sont des agents anticancéreux potentiels. CDK2 est essentiel pour la régulation du cycle cellulaire, et son inhibition peut arrêter la prolifération des cellules cancéreuses .

Mécanisme D'action

Target of Action

Compounds with a piperazine and pyrimidine structure are often involved in interactions with various types of receptors in the body, including G protein-coupled receptors and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The compound could interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or irreversible binding. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

Depending on its targets, the compound could potentially influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect signaling pathways in the nervous system .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors like its size, polarity, and stability. For example, compounds with a piperazine structure are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could decrease the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state and therefore its ability to interact with its targets .

Propriétés

IUPAC Name |

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRLROGRYATDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)

![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)